molecular formula C10H10<br>C10H10<br>C6H4(CH=CH2)2 B6594321 Divinylbenzene CAS No. 9003-69-4

Divinylbenzene

Cat. No.: B6594321
CAS No.: 9003-69-4
M. Wt: 130.19 g/mol
InChI Key: MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber.
1,2-Divinylbenzene is a member of styrenes.

Mechanism of Action

Target of Action

Divinylbenzene (DVB) is an organic compound with the chemical formula C6H4(CH=CH2)2, consisting of a benzene ring with two vinyl groups as substituents . It primarily targets the polymerization process in the production of cross-linked polymers . DVB, along with styrene as a co-monomer, is used in producing cross-linked polymers .

Mode of Action

DVB interacts with its targets through a process known as polymerization . This process involves the reaction of DVB with styrene to form the copolymer styrene-divinylbenzene, S-DVB or Sty-DVB . The polymerization with high concentrations of DVB produces popcorn polymers .

Biochemical Pathways

DVB affects the polymerization pathway . It is used as a monomer for the preparation of linear polythis compound by anionic polymerization . It can also be co-polymerized with sulfur due to its high reactivity .

Pharmacokinetics

It’s worth noting that dvb is insoluble in water but soluble in ethanol and ether . Its vapor pressure is 0.7 mmHg at 20°C , indicating its volatility and potential for inhalation exposure.

Result of Action

The primary result of DVB’s action is the formation of cross-linked polymers . These polymers have various applications, including the production of ion exchange resin and Merrifield resins for peptide synthesis . The resulting cross-linked polymer is mainly used for these purposes .

Action Environment

The action of DVB can be influenced by environmental factors. For instance, the polymerization process can be affected by temperature, as DVB must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . Additionally, DVB is inhibited by the presence of an additive, and when uninhibited, violent polymerization may occur .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2
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InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1C=C
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Molecular Formula

C10H10, Array
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DSSTOX Substance ID

DTXSID30110005
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Molecular Weight

130.19 g/mol
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Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid.
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Boiling Point

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F
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Flash Point

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005%
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Density

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93
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Vapor Density

Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg
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Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.
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Color/Form

Pale, straw-colored liquid.

CAS No.

1321-74-0, 91-14-5, 9003-69-4
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Record name 1,2-divinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.858
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Record name Benzene, diethenyl-, homopolymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DIVINYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4W41DJ9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name VINYLSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIVINYLBENZENE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIVINYL BENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/226
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Melting Point

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F
Record name DIVINYL BENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6358
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name VINYLSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIVINYLBENZENE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIVINYL BENZENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/226
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Divinyl benzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0248.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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